molecular formula C9H4BrFINO B1375800 8-Bromo-5-fluoro-3-iodoquinolin-4-ol CAS No. 1395493-17-0

8-Bromo-5-fluoro-3-iodoquinolin-4-ol

Cat. No. B1375800
M. Wt: 367.94 g/mol
InChI Key: JXBPGEGRWFTEGB-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-3-iodoquinolin-4-ol is a chemical compound with the molecular formula C9H4BrFINO and a molecular weight of 367.94 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol consists of a quinoline backbone with bromo, fluoro, and iodo substituents at the 8th, 5th, and 3rd positions respectively, and a hydroxyl group at the 4th position . For a detailed molecular structure, it’s recommended to refer to chemical databases or use molecular visualization tools .


Physical And Chemical Properties Analysis

8-Bromo-5-fluoro-3-iodoquinolin-4-ol has a molecular weight of 367.94 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would need to be determined experimentally or found in a comprehensive chemical database .

Scientific Research Applications

Synthesis and Chemical Properties

  • 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is an important intermediate in the synthesis of various biologically active compounds. Its structure and characteristics have been studied extensively, as demonstrated in the synthesis of 6-bromo-4-iodoquinoline, which shares structural similarities and involves steps like cyclization and substitution reactions (Wang et al., 2015).

Photoluminescence and Metallic Complexes

  • The compound has notable applications in photoluminescence. Studies have shown that derivatives of 8-hydroxyquinoline, which is structurally related to 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, demonstrate shifts in luminescence wavelength and extended fluorescence lifetimes when synthesized into metallic complexes (Ouyang et al., 2007).

Antimicrobial Properties

  • Some derivatives of 8-hydroxyquinoline, closely related to 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, have been explored for their antimicrobial properties. These studies have highlighted the potential of such compounds in the development of new antimicrobial agents, particularly against pathogenic bacterial and fungal strains (Abdel‐Wadood et al., 2014).

Application in Drug Synthesis

  • Halogenated quinolines, similar in structure to 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, have been utilized in the synthesis of antibiotics, highlighting their importance as building blocks in drug discovery (Flagstad et al., 2014).

Safety And Hazards

Specific safety and hazard information for 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is not available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research and applications of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol would depend on its properties and potential uses. It could be used as a starting material for the synthesis of other compounds, or it could have potential applications in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

8-bromo-5-fluoro-3-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFINO/c10-4-1-2-5(11)7-8(4)13-3-6(12)9(7)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBPGEGRWFTEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C(=CN2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-fluoro-3-iodoquinolin-4-ol

CAS RN

1395493-10-3, 1395493-17-0
Record name 8-Bromo-5-fluoro-3-iodo-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395493-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinol, 8-bromo-5-fluoro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395493-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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